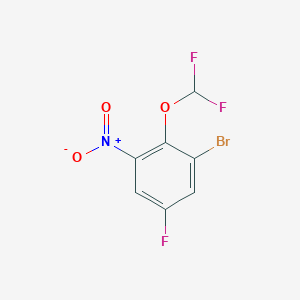

1-Bromo-2-difluoromethoxy-5-fluoro-3-nitrobenzene

CAS No.: 1805591-69-8

Cat. No.: VC3415290

Molecular Formula: C7H3BrF3NO3

Molecular Weight: 286 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1805591-69-8 |

|---|---|

| Molecular Formula | C7H3BrF3NO3 |

| Molecular Weight | 286 g/mol |

| IUPAC Name | 1-bromo-2-(difluoromethoxy)-5-fluoro-3-nitrobenzene |

| Standard InChI | InChI=1S/C7H3BrF3NO3/c8-4-1-3(9)2-5(12(13)14)6(4)15-7(10)11/h1-2,7H |

| Standard InChI Key | LWJRPYWTAUITEF-UHFFFAOYSA-N |

| SMILES | C1=C(C=C(C(=C1[N+](=O)[O-])OC(F)F)Br)F |

| Canonical SMILES | C1=C(C=C(C(=C1[N+](=O)[O-])OC(F)F)Br)F |

Introduction

1-Bromo-2-difluoromethoxy-5-fluoro-3-nitrobenzene is a complex organic compound characterized by its unique combination of functional groups, including bromine, difluoromethoxy, fluorine, and nitro. This compound is of interest in various fields such as organic synthesis, medicinal chemistry, and materials science due to its distinct chemical properties and reactivity.

Chemical Reactivity

1-Bromo-2-difluoromethoxy-5-fluoro-3-nitrobenzene is generally soluble in organic solvents due to its non-polar aromatic structure. It reacts readily with various reagents, making it a versatile intermediate in organic synthesis. The presence of multiple electronegative atoms such as fluorine and oxygen contributes to its polar character, affecting solubility and reactivity.

Hazard Information

-

Signal Word: Warning

-

Hazard Statements: H302+H312+H332-H315-H319-H335

-

Precautionary Statements: P261-P264-P270-P271-P280-P301+P312+P330-P302+P352+P312-P304+P340+P312-P305+P351+P338-P332+P313-P337+P313-P362-P363-P403+P233-P405-P501

Synthesis and Preparation

The synthesis of 1-Bromo-2-difluoromethoxy-5-fluoro-3-nitrobenzene typically involves the bromination of 2-difluoromethoxy-5-fluoro-3-nitrobenzene using bromine or a brominating agent under controlled conditions. The reaction is often carried out in a solvent such as dichloromethane or chloroform at low temperatures to prevent side reactions.

Organic Synthesis

This compound serves as a valuable building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biological Activity

The mechanism of action involves interactions with biological targets such as enzymes and receptors. The nitro group may be reduced intracellularly to form reactive intermediates that can interact with cellular components, potentially modulating enzyme activity or influencing signaling pathways associated with oxidative stress and inflammation.

Materials Science

It is also used in the production of specialty chemicals and materials with specific properties, such as fluorinated polymers and advanced coatings.

Comparison with Similar Compounds

| Compound | CAS Number | Molecular Formula | Molecular Weight |

|---|---|---|---|

| 1-Bromo-2-difluoromethoxy-5-fluoro-3-nitrobenzene | 1805591-69-8 | C7H3BrF3NO3 | 286 g/mol |

| 1-Bromo-4-difluoromethoxy-3-fluoro-5-nitrobenzene | 1807026-85-2 | C7H3BrF3NO3 | 286 g/mol |

| 1-Bromo-5-fluoro-2-isopropoxy-3-nitrobenzene | 1375068-62-4 | C9H8BrFNO3 | 272 g/mol |

These compounds share similar structures but differ in their functional groups, leading to variations in chemical behavior and applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume